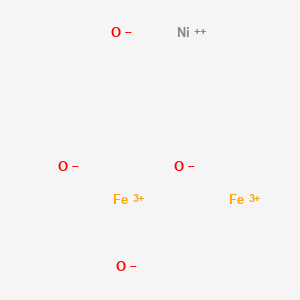
iron(3+);nickel(2+);oxygen(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound iron(3+);nickel(2+);oxygen(2-) is a mixed metal oxide consisting of iron, nickel, and oxygen. This compound is often found in the form of nickel ferrite (NiFe2O4), which is a type of spinel structure. Nickel ferrite is known for its magnetic properties and is widely used in various applications, including catalysis, magnetic materials, and electronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel ferrite can be synthesized through various methods, including:
Co-precipitation Method: This involves the simultaneous precipitation of iron and nickel hydroxides from their respective salts, followed by calcination to form the mixed oxide.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the desired oxide.
Hydrothermal Synthesis: This involves the reaction of metal salts in an aqueous solution at high temperatures and pressures to form the mixed oxide.
Solid-State Reaction: This method involves the mixing of metal oxides or carbonates, followed by high-temperature calcination to form the mixed oxide.
Industrial Production Methods
In industrial settings, nickel ferrite is typically produced through the solid-state reaction method due to its simplicity and scalability. The process involves mixing iron oxide (Fe2O3) and nickel oxide (NiO) in stoichiometric proportions, followed by calcination at temperatures ranging from 800°C to 1200°C.
Análisis De Reacciones Químicas
Types of Reactions
Nickel ferrite undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Nickel ferrite can participate in redox reactions, where iron and nickel ions can change their oxidation states.
Substitution Reactions: Nickel ferrite can undergo substitution reactions where other metal ions replace iron or nickel ions in the lattice.
Hydrolysis Reactions: Nickel ferrite can react with water to form hydroxides.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction reactions.
Acids and Bases: Such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis and substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state oxides.
Reduction: Formation of lower oxidation state oxides or elemental metals.
Substitution: Formation of mixed metal oxides with different metal ions.
Aplicaciones Científicas De Investigación
Nickel ferrite has a wide range of scientific research applications, including:
Magnetic Materials: Due to its ferrimagnetic properties, nickel ferrite is used in magnetic storage devices, transformers, and inductors.
Biomedical Applications: Used in magnetic resonance imaging (MRI) as a contrast agent and in targeted drug delivery systems.
Environmental Applications: Used in the removal of heavy metals and pollutants from water through adsorption and catalysis.
Mecanismo De Acción
The mechanism by which nickel ferrite exerts its effects depends on its application:
Catalysis: In catalytic applications, nickel ferrite provides active sites for the adsorption and reaction of reactants.
Magnetic Properties: The ferrimagnetic properties of nickel ferrite arise from the alignment of magnetic moments of iron and nickel ions in the spinel structure.
Biomedical Applications: In MRI, nickel ferrite enhances the contrast by altering the relaxation times of protons in the body.
Comparación Con Compuestos Similares
Nickel ferrite can be compared with other similar compounds, such as:
Cobalt Ferrite (CoFe2O4): Similar to nickel ferrite, cobalt ferrite is a spinel ferrite with magnetic properties.
Zinc Ferrite (ZnFe2O4): Zinc ferrite is another spinel ferrite with lower magnetic properties compared to nickel ferrite.
Copper Ferrite (CuFe2O4): Copper ferrite has unique catalytic properties and is used in various oxidation reactions.
Nickel ferrite stands out due to its balanced magnetic and catalytic properties, making it versatile for various applications.
Propiedades
Fórmula molecular |
Fe2NiO4 |
|---|---|
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
iron(3+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Fe.Ni.4O/q2*+3;+2;4*-2 |
Clave InChI |
HQEHYRCFPBNMFD-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
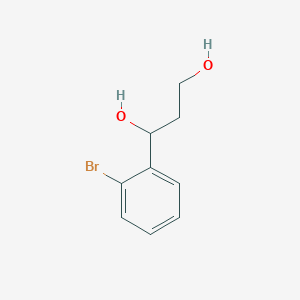
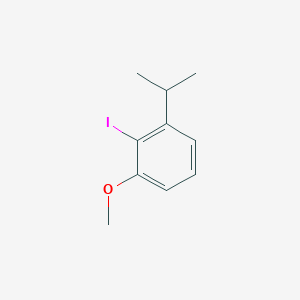

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)
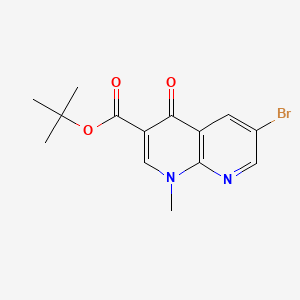

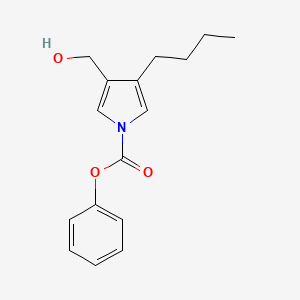
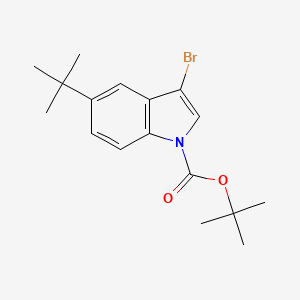
![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
![7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]](/img/structure/B13680705.png)
![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)
